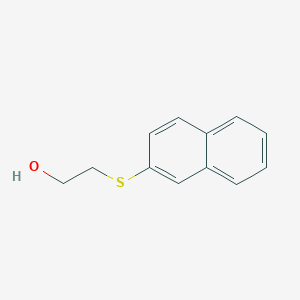

2-Naphthalen-2-ylsulfanylethanol

Vue d'ensemble

Description

2-Naphthalen-2-ylsulfanylethanol is a chemical compound with the molecular formula C₁₂H₁₂OS. It is characterized by the presence of a naphthalene ring and a thiol group. This compound is recognized for its utility in organic synthesis and pharmaceutical research, where it serves as a building block for the creation of various organic molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Naphthalen-2-ylsulfanylethanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-naphthol with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Des Réactions Chimiques

Types of Reactions

2-Naphthalen-2-ylsulfanylethanol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted naphthalene derivatives.

Applications De Recherche Scientifique

2-Naphthalen-2-ylsulfanylethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Naphthalen-2-ylsulfanylethanol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Naphthol: A precursor in the synthesis of 2-Naphthalen-2-ylsulfanylethanol, known for its use in organic transformations.

2-Naphthalenesulfonic acid: Another naphthalene derivative with applications in the production of dyes and pigments.

2-Naphthylamine: Used in the synthesis of azo dyes and as an intermediate in the production of pharmaceuticals.

Uniqueness

This compound is unique due to its combination of a naphthalene ring and a thiol group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions and its utility in multiple research fields make it a valuable compound in scientific and industrial applications .

Activité Biologique

2-Naphthalen-2-ylsulfanylethanol (CAS No. 17225-95-5) is a compound characterized by its unique structure, which includes a naphthalene ring and a thiol group. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biological research due to its diverse biological activities and potential therapeutic applications.

Molecular Formula: C₁₂H₁₂OS

Molecular Weight: 204.29 g/mol

The synthesis of this compound typically involves the reaction of 2-naphthol with ethanethiol in the presence of a base, such as sodium hydroxide, under reflux conditions. This method yields the desired compound with significant purity and yield .

The biological activity of this compound is largely attributed to its thiol group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can alter the activity of these biomolecules, leading to various biological effects. Additionally, the naphthalene ring can engage in π-π interactions with aromatic residues in proteins, potentially influencing their conformation and function .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity: The thiol group is known for its ability to scavenge free radicals, which may protect cells from oxidative stress.

- Antimicrobial Properties: Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, indicating potential use as an antimicrobial agent.

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

- Neuroprotective Effects: There is emerging evidence that this compound may have neuroprotective properties, potentially through its action on ion channels or neurotransmitter systems .

Case Study 1: Antioxidant Activity

In a study examining the antioxidant capacity of various thiol-containing compounds, this compound was found to significantly reduce lipid peroxidation in vitro. The compound's ability to donate hydrogen atoms was attributed to its thiol group, making it a candidate for further investigation in oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal highlighted the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL, suggesting its potential utility in developing new antimicrobial agents.

Case Study 3: Neuroprotective Mechanisms

A recent study explored the neuroprotective effects of this compound in a rodent model of neurodegeneration. Results indicated that treatment with this compound led to reduced neuronal apoptosis and improved cognitive function compared to control groups. The proposed mechanism involved modulation of calcium ion channels and reduction of excitotoxicity .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antioxidant Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Present |

| Cysteine | Very High | Low | Present |

| Glutathione | Very High | Moderate | Strong |

Propriétés

IUPAC Name |

2-naphthalen-2-ylsulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12OS/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYIEIBYPJBHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308145 | |

| Record name | 2-naphthalen-2-ylsulfanylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17225-95-5 | |

| Record name | NSC202521 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-naphthalen-2-ylsulfanylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.